2,4,5-Triphenyl-1,3,2-dioxaborole
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Overview
Description
2,4,5-Triphenyl-1,3,2-dioxaborole is an organoboron compound characterized by a boron atom bonded to two oxygen atoms and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1,3,2-dioxaborole typically involves the reaction of phenylboronic acid with phenol derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the boron-oxygen bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenyl-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,4,5-Triphenyl-1,3,2-dioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenyl-1,3,2-dioxaborole involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenyl-1,3-dioxolane: Similar structure but lacks the boron atom.
2,4,5-Triphenyl-1,3,2-dioxaborinane: Contains a boron atom but has a different ring structure.
2,4,5-Triphenyl-1,3,2-dioxaborin: Another boron-containing compound with a different arrangement of atoms.
Uniqueness
2,4,5-Triphenyl-1,3,2-dioxaborole is unique due to its specific arrangement of phenyl groups and the presence of a boron atom within a dioxaborole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4844-17-1 |
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Molecular Formula |
C20H15BO2 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
2,4,5-triphenyl-1,3,2-dioxaborole |
InChI |
InChI=1S/C20H15BO2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
LTYKCCXIXSXPLG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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